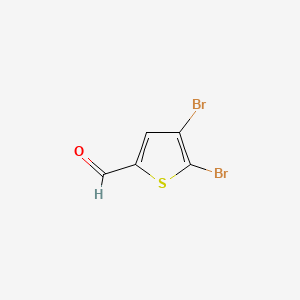

4,5-Dibromothiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRAVDVWAPGZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355661 | |

| Record name | 4,5-dibromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38071-22-6 | |

| Record name | 4,5-dibromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4,5-Dibromothiophene-2-carbaldehyde: Methodologies and Mechanistic Insights

Executive Summary: 4,5-Dibromothiophene-2-carbaldehyde is a pivotal heterocyclic building block, extensively utilized in the fields of medicinal chemistry and materials science. Its unique structure, featuring two bromine atoms and a reactive aldehyde group, makes it an ideal precursor for synthesizing complex molecular architectures through reactions like Suzuki-Miyaura cross-coupling.[1][2] Thiophene-based compounds are recognized as "privileged pharmacophores" due to their diverse biological activities, and functionalized thiophenes like the title compound are instrumental in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents, as well as advanced conductive polymers.[3][4][5] This guide provides an in-depth exploration of two primary, field-proven synthetic routes for its preparation: the direct Vilsmeier-Haack formylation of 3,4-dibromothiophene and the sequential bromination of thiophene-2-carbaldehyde. Each methodology is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and expert insights into critical process parameters, empowering researchers to make informed decisions for their specific synthetic goals.

Introduction

The Thiophene Scaffold in Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which has become a cornerstone in medicinal chemistry.[4] Its structural resemblance to a benzene ring allows it to act as a bioisostere, while its unique electronic properties and potential for diverse functionalization enhance drug-receptor interactions and modulate physicochemical properties.[6] Consequently, numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory, antimicrobial, and antipsychotic agents, incorporate the thiophene moiety.[4]

This compound: A Versatile Synthetic Intermediate

This compound (CAS No: 38071-22-6) is a particularly valuable derivative.[7] The two bromine atoms at the 4- and 5-positions serve as versatile handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl or alkyl groups to build molecular complexity.[1][2] Simultaneously, the aldehyde functional group at the 2-position provides a reactive site for condensations, reductive aminations, and other transformations, allowing for the construction of diverse compound libraries for drug screening and the development of functional materials.[3]

Overview of Synthetic Strategies

The synthesis of this compound can be approached from different strategic starting points. The most common methods involve either building the aldehyde functionality onto a pre-brominated thiophene core or introducing the bromine atoms to a thiophene that already possesses the aldehyde group. This guide will detail two such robust methods:

-

Vilsmeier-Haack Formylation: A direct and efficient one-step method starting from 3,4-dibromothiophene.

-

Sequential Bromination: A multi-step approach beginning with the readily available thiophene-2-carbaldehyde.

Method A: Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[8] It offers a direct and often high-yielding pathway to aromatic aldehydes.[9]

Principle and Mechanism

This reaction proceeds in two main stages. First, a substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent .[9][10]

In the second stage, the electron-rich 3,4-dibromothiophene acts as a nucleophile, attacking the Vilsmeier reagent. The attack occurs preferentially at the C2 position (an alpha-position), which is electronically activated and sterically accessible. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final product, this compound.[2][11]

Reaction Mechanism Diagram

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of the Vilsmeier-Haack reaction.[2][11]

-

Vilsmeier Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C using an ice bath. Under the inert atmosphere, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 3,4-dibromothiophene (1.0 eq.) in a minimal amount of anhydrous DMF or a chlorinated solvent (e.g., dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: After completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral. Stir the mixture vigorously for 30-60 minutes.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Summary

| Reagent | M.W. ( g/mol ) | Equivalents |

| 3,4-Dibromothiophene | 241.93 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 |

| N,N-Dimethylformamide (DMF) | 73.09 | 3.0 (and solvent) |

| Product | 269.94 | - |

| Expected Yield: | 70-85% |

Field Insights & Causality

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent premature decomposition of the reagent, which would significantly lower the yield.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Slow, dropwise addition of POCl₃ at 0 °C is critical to prevent uncontrolled temperature increases that can lead to side reactions and degradation of the reagent.

-

Quenching Step: The quenching process with a basic solution (like sodium acetate) neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium intermediate to the final aldehyde. Careful, slow addition is necessary to control the exothermic nature of the quench.

Method B: Synthesis via Sequential Bromination

An alternative strategy involves starting with thiophene-2-carbaldehyde and introducing the bromine atoms in a stepwise manner. This approach leverages the directing effects of the aldehyde group on the thiophene ring.

Principle and Regioselectivity

Electrophilic aromatic substitution on a thiophene ring is highly facile. The aldehyde group at the C2 position is an electron-withdrawing, deactivating group. In electrophilic substitution, such groups typically direct incoming electrophiles to the meta-position. For the thiophene ring, this corresponds to the C4 and C5 positions. The first bromination, often using a mild brominating agent like N-bromosuccinimide (NBS), preferentially occurs at the C5 position.[12] A second, more forceful bromination is then required to introduce the bromine atom at the less reactive C4 position to yield the final product.

Synthetic Workflow Diagram

Caption: Workflow for the sequential bromination of thiophene-2-carbaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromothiophene-2-carbaldehyde [12]

-

Reaction Setup: Dissolve thiophene-2-carbaldehyde (1.0 eq.) in anhydrous chloroform in a round-bottom flask protected from light.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Wash the reaction mixture with deionized water (2x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 5-Bromothiophene-2-carbaldehyde (1.0 eq.) from the previous step in glacial acetic acid.

-

Reagent Addition: Slowly add bromine (Br₂, 1.1 eq.) to the solution.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours, monitoring by TLC.

-

Workup and Purification: Cool the reaction mixture and pour it into ice water. A precipitate of the crude product should form. Collect the solid by filtration. The crude product can be recrystallized or purified by column chromatography to yield the final this compound.

Field Insights & Causality

-

Choice of Brominating Agent: NBS is a milder and more selective source of electrophilic bromine than Br₂, making it ideal for the initial monobromination step, minimizing the formation of the dibrominated product prematurely.[12] For the second bromination of the now more deactivated ring, a stronger brominating agent and harsher conditions (Br₂ and heat) are necessary to drive the reaction to completion.

-

Reaction Control: Protecting the reaction from light, especially when using NBS, is crucial to prevent radical side reactions. Careful monitoring by TLC is essential to avoid over-bromination and the formation of unwanted byproducts.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Data |

| Appearance | Off-white to yellow solid |

| Molecular Formula | C₅H₂Br₂OS[7] |

| Molecular Weight | 269.94 g/mol [7] |

| ¹H NMR (CDCl₃) | δ ~9.8 (s, 1H, -CHO), ~7.5 (s, 1H, Th-H) ppm |

| IR (KBr, cm⁻¹) | ~1670-1685 (strong, C=O stretch of aldehyde)[13] |

| Mass Spec (EI) | m/z ~268, 270, 272 (M⁺, characteristic isotopic pattern for two bromine atoms) |

Conclusion

Both the Vilsmeier-Haack formylation and the sequential bromination routes offer viable pathways for the synthesis of this compound. The choice of method often depends on the availability and cost of the starting materials.

-

The Vilsmeier-Haack reaction is highly efficient and more atom-economical if 3,4-dibromothiophene is readily accessible. It provides a direct, one-pot conversion to the desired product.

-

The sequential bromination method starts from the more common and less expensive thiophene-2-carbaldehyde, but it is a two-step process that may require more extensive purification and optimization to achieve high yields.

Ultimately, both routes provide access to this invaluable synthetic intermediate, opening the door for further exploration in drug discovery and the design of novel functional materials.

References

- Handy, S. T., et al. (2005). Double Suzuki Couplings of this compound with Different Arylboronic Acids. Synthesis, 2005(12), 2013-2017. [Source: NIH, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3843511]

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [https://www.nr-chemistry.com/vilsmeier-haack-reaction]

- Chapman, N. B., & Clarke, K. (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 915-919. [https://pubs.rsc.org/en/content/articlelanding/1971/j3/j39710000915]

- ChemicalBook. (n.d.). 4-Bromothiophene-2-carboxaldehyde synthesis. ChemicalBook. [https://www.chemicalbook.com/synthesis/18791-75-8.htm]

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific. [https://www.jk-sci.com/vilsmeier-haack-reaction]

- BenchChem. (2025). 3,4-dibromothiophene-2-carbaldehyde synthesis protocol. BenchChem. [https://www.benchchem.com/product/b1280209/technical-documents/synthesis-protocol-of-3-4-dibromothiophene-2-carbaldehyde]

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [https://www.chemistrysteps.com/vilsmeier-haack-reaction]

- Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Organic Chemistry Data. [https://organicchemistrydata.

- Oakwood Chemical. (n.d.). 4,5-Dibromo-thiophene-2-carbaldehyde. Oakwood Chemical. [https://oakwoodchemical.com/Products/015384]

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Conductive Polymers from 3,4-dibromothiophene-2-carbaldehyde. BenchChem. [https://www.benchchem.com/product/b1280209/application-notes/synthesis-of-conductive-polymers-from-3-4-dibromothiophene-2-carbaldehyde]

- Ghorpade, S., et al. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molecules, 23(11), 2999. [https://www.mdpi.com/1420-3049/23/11/2999]

- BenchChem. (2025). An In-depth Technical Guide to 3,4-dibromothiophene-2-carbaldehyde. BenchChem. [https://www.benchchem.com/product/b1280209/technical-documents/an-in-depth-technical-guide-to-3-4-dibromothiophene-2-carbaldehyde]

- AEM D-Block. (n.d.). The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look. AEM D-Block. [https://www.aemdblock.

- Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Journal of Chemistry, 2020, 8878531. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7481198]

- Schall, A., & Reiser, O. (2004). Synthesis by Formylation of Arylmetal Reagents. Science of Synthesis, 25, 589-603. [https://www.thieme-connect.de/products/ejournals/abstract/10.1055/sos-SD-025-00632]

- ResearchGate. (2018). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. ResearchGate. [https://www.researchgate.

- PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/87792]

- ResearchGate. (2019). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. ResearchGate. [https://www.researchgate.net/figure/FT-IR-spectra-a-thiophene-2-carbaldehyde-b-isonicotinohydrazide-c-the-ligand_fig11_337582375]

- Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. r/chemistry. [https://www.reddit.

- Bîcu, E., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(3), 1361. [https://www.mdpi.com/1420-3049/28/3/1361]

- Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(4), 930-959. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10988675]

- Sigma-Aldrich. (n.d.). 2,5-Dibromothiophene-3-carboxaldehyde. MilliporeSigma. [https://www.sigmaaldrich.com/US/en/product/aldrich/651347]

- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4341. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308298]

- ChemicalBook. (n.d.). 5-Bromothiophene-2-carbaldehyde. ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8292021.htm]

Sources

- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4,5-Dibromo-thiophene-2-carbaldehyde [oakwoodchemical.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. benchchem.com [benchchem.com]

- 12. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,5-Dibromothiophene-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction: The Versatility of a Dihalogenated Thiophene Building Block

4,5-Dibromothiophene-2-carbaldehyde is a highly functionalized heterocyclic compound that has emerged as a crucial building block in the fields of materials science and medicinal chemistry. Its structure, featuring a thiophene ring strategically substituted with two bromine atoms and an aldehyde group, offers a trifecta of reactive sites. This unique arrangement allows for sequential and selective chemical modifications, making it an invaluable precursor for the synthesis of complex conjugated polymers, small molecules for organic electronics, and novel pharmaceutical scaffolds.[1][2] The bromine atoms at the 4- and 5-positions serve as versatile handles for carbon-carbon bond formation via cross-coupling reactions, enabling the extension of π-conjugated systems—a fundamental strategy for tuning the optoelectronic properties of organic materials.[3][4] Simultaneously, the aldehyde group at the 2-position provides a gateway for a host of transformations, including condensations and reductive aminations, further diversifying its synthetic potential. This guide offers a comprehensive overview of the physicochemical properties, synthetic methodologies, reactivity, and applications of this compound, providing researchers and drug development professionals with a technical resource to leverage its full potential.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 38071-22-6 | [5][6][7] |

| Molecular Formula | C₅H₂Br₂OS | [5][6][7] |

| Molecular Weight | 269.94 g/mol | [5][6] |

| Appearance | White to cream or yellow powder/solid | [7] |

| Melting Point | 77.5 - 83.5 °C | [7] |

| IUPAC Name | This compound | [7] |

| SMILES | BrC1=C(Br)C=C(S1)C=O | [7] |

| InChI Key | CHRAVDVWAPGZOY-UHFFFAOYSA-N | [7] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data represent the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple. A singlet should appear for the aldehydic proton (-CHO), typically in the downfield region (δ 9.5-10.5 ppm). Another singlet corresponding to the single proton on the thiophene ring (at position 3) would be observed, with its chemical shift influenced by the adjacent electron-withdrawing groups.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule: one for the aldehyde carbonyl carbon (typically δ 180-190 ppm) and four for the thiophene ring carbons. The carbons bonded to bromine will show shifts characteristic of halogenated aromatic systems.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[8]

-

A strong, sharp absorption band is expected in the region of 1660-1700 cm⁻¹ , characteristic of the C=O stretching vibration of the aromatic aldehyde.

-

C-H stretching vibrations for the aldehyde proton typically appear around 2720-2820 cm⁻¹ .

-

Vibrations associated with the C=C bonds of the thiophene ring will be present in the 1400-1600 cm⁻¹ region.

-

C-Br stretching frequencies can be observed in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 ratio), with major peaks corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.[9]

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved through the direct bromination of 2-thiophenecarboxaldehyde. The causality behind this choice is the activation of the thiophene ring by the aldehyde group, which, despite being an electron-withdrawing group, still allows for electrophilic substitution. The positions adjacent to the sulfur atom (2 and 5) are most reactive. With the 2-position blocked, electrophilic attack is directed to the remaining positions.

Detailed Experimental Protocol: Bromination of 2-Thiophenecarboxaldehyde

This protocol describes a representative procedure for synthesizing the target compound.

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 2-thiophenecarboxaldehyde (1.0 eq) to a suitable solvent like dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

Step 2: Bromination

-

Slowly add a solution of bromine (2.2 eq) in the same solvent to the stirred reaction mixture via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature. Rationale: Slow addition at low temperature is crucial to control the exothermic reaction and minimize the formation of over-brominated or undesired side products.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

-

Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Rationale: The bicarbonate wash neutralizes any remaining acidic byproducts like HBr, while the brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.[10] Rationale: Recrystallization is an effective method for purifying solid compounds by leveraging differences in solubility at different temperatures, while column chromatography separates compounds based on their differential adsorption to the stationary phase.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Key Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Core Reactivity

-

Cross-Coupling Reactions: The C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[3] This allows for the introduction of various aryl or vinyl groups, forming extended π-conjugated systems. This is the cornerstone of its application in building conductive polymers and organic semiconductors.[2][4]

-

Aldehyde Transformations: The aldehyde group is highly reactive. It can undergo:

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With active methylene compounds (e.g., Knoevenagel condensation) or amines to form Schiff bases.[11]

-

Reduction: To form the corresponding alcohol.

-

Oxidation: To form the corresponding carboxylic acid.

-

Key Application Areas

-

Organic Electronics: As a monomer, it is used in the synthesis of low band-gap conjugated polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1] The dibromo-functionality allows for the creation of linear, well-defined polymer chains, which is crucial for efficient charge transport.

-

Drug Development and Medicinal Chemistry: The thiophene nucleus is a well-known pharmacophore present in many approved drugs. This compound serves as a versatile scaffold for synthesizing novel compounds with potential biological activities, including antibacterial and anti-urease properties.[3]

Key Reaction Pathways

Caption: Major reaction pathways for this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount to ensure safety. The following information is derived from safety data sheets (SDS).[5][12]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Conclusion

This compound stands out as a synthetically powerful and versatile intermediate. Its well-defined reactive sites—two bromine atoms and an aldehyde group—provide a robust platform for constructing complex molecular architectures. The ability to precisely engineer molecules via sequential cross-coupling and aldehyde transformations has solidified its role in the development of advanced organic electronic materials and as a valuable scaffold in medicinal chemistry. A comprehensive understanding of its physicochemical properties, reactivity, and safe handling procedures, as detailed in this guide, is the foundation for unlocking its full potential in innovative scientific endeavors.

References

-

Fisher Scientific. (2024, February 18). Safety Data Sheet: 4,5-Dibromothiophene-2-carboxaldehyde.

-

ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 4,5-DIBROMOTHIOPHENE-2-CARBOXALDEHYDE.

-

The Royal Society of Chemistry. Supporting Information.

-

Zaib, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14638-14654.

-

PubChem. 4-Bromothiophene-2-carbaldehyde.

-

ChemicalBook. 4-Bromothiophene-2-carboxaldehyde synthesis.

-

ChemicalBook. 4-Bromothiophene-2-carboxaldehyde(18791-75-8) 1H NMR spectrum.

-

PubChem. 5-Bromothiophene-2-carbaldehyde.

-

BLD Pharm. 4701-17-1|5-Bromothiophene-2-carbaldehyde.

-

Oakwood Chemical. 4,5-Dibromo-thiophene-2-carbaldehyde.

-

BenchChem. Application of 3,4-Dibromothiophene-2-carbaldehyde in Organic Electronics: A Versatile Building Block for Advanced Materials.

-

Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet.

-

BenchChem. An In-depth Technical Guide to 3,4-dibromothiophene-2-carbaldehyde.

-

NINGBO INNO PHARMCHEM CO.,LTD. Material Science Innovations Fueled by 4-Bromothiophene-2-carboxaldehyde.

-

Angene Chemical. (2021, May 1). Safety Data Sheet: 2,5-Dibromothiophene-3-carbaldehyde.

-

ChemicalBook. 4,5-DIBROMOTHIOPHENE-2-CARBOXALDEHYDE CAS#: 38071-22-6.

-

Fisher Scientific. (2024, March 30). Safety Data Sheet.

-

BenchChem. 3,4-dibromothiophene-2-carbaldehyde synthesis protocol.

-

BenchChem. Application Notes and Protocols: Synthesis of Conductive Polymers from 3,4-dibromothiophene-2-carbaldehyde.

-

ChemicalBook. 5-Bromothiophene-2-carbaldehyde(4701-17-1) 1H NMR spectrum.

-

BenchChem. Solvent effects on reactions of 3,4-dibromothiophene-2-carbaldehyde.

-

Thermo Fisher Scientific. 4,5-Dibromothiophene-2-carboxaldehyde, 98%.

-

BenchChem. A Comparative Guide to the Physicochemical Properties of 3,4-dibromothiophene-2-carbaldehyde: An Insight from DFT Studies.

-

The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.

-

Supporting Information. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor.

-

FAQ. What are the properties and applications of 5-Bromothiophene-2-carbaldehyde?.

-

ResearchGate. FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b)....

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,....

-

ChemicalBook. 4-Bromothiophene-2-carboxaldehyde(18791-75-8)IR1.

-

ChemicalBook. 5-Bromothiophene-2-carbaldehyde | 4701-17-1.

-

Quinoline. 2,5-Dibromothiophene-3-carbaldehyde | Properties, Applications & Suppliers in China.

-

MedchemExpress.com. 5-Bromothiophene-2-carbaldehyde | Biochemical Reagent.

-

BLD Pharm. 18791-75-8|4-Bromo-2-thiophenecarboxaldehyde.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Material Potential: The Properties and Applications of Dibromothiophene Dicarboxylic Acid.

-

TCI Chemicals. 5-Bromothiophene-2-carbaldehyde | 4701-17-1.

-

MDPI. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.

-

ChemScene. 4-Bromo-5-ethylthiophene-2-carbaldehyde | 36880-34-9.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.be [fishersci.be]

- 6. 4,5-Dibromo-thiophene-2-carbaldehyde [oakwoodchemical.com]

- 7. 4,5-Dibromothiophene-2-carboxaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. rsc.org [rsc.org]

- 9. angenechemical.com [angenechemical.com]

- 10. 4-Bromothiophene-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4,5-Dibromothiophene-2-carbaldehyde (CAS No. 38071-22-6)

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized thiophene derivative that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its structure, featuring a reactive aldehyde group and two strategically positioned bromine atoms, offers a trifecta of synthetic handles for elaboration. This guide provides a comprehensive technical overview of its synthesis, core reactivity, and applications, with a focus on the mechanistic rationale behind its synthetic transformations. The insights and protocols herein are designed to empower researchers in leveraging this compound for the development of novel pharmaceuticals, functional materials, and fine chemicals. Thiophene-containing compounds are recognized as privileged pharmacophores in medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety.[1]

Physicochemical Properties and Spectroscopic Data

The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible synthesis.

| Property | Value | Source(s) |

| CAS Number | 38071-22-6 | [2][3] |

| Molecular Formula | C₅H₂Br₂OS | [3] |

| Molecular Weight | 269.94 g/mol | [3] |

| Appearance | Solid (e.g., tan solid) | [4] |

| Purity | Typically ≥98% | [2] |

| Safety | Skin Irritant (H315), Eye Irritant (H319), May cause respiratory irritation (H335) | [5] |

Spectroscopic Signature:

-

¹H NMR: The proton of the aldehyde group (CHO) typically appears as a singlet at approximately δ 9.92 ppm. The remaining thiophene ring proton shows a singlet around δ 7.79-7.80 ppm.[4]

-

¹³C NMR: The carbonyl carbon of the aldehyde is highly deshielded, appearing around δ 182.9 ppm.[4]

-

Infrared (IR): A strong characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde is observed around 1645-1668 cm⁻¹.[4]

Core Synthesis: Vilsmeier-Haack Formylation

The most direct and widely adopted method for synthesizing this compound is through the Vilsmeier-Haack reaction.[6][7][8][9] This reaction is an electrophilic aromatic substitution that introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The thiophene nucleus, particularly with electron-donating bromo-substituents, is sufficiently activated for this transformation.

Causality of the Mechanism: The reaction begins with the formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] This iminium ion is a weak electrophile, making it selective for electron-rich systems like thiophene.[6][8] The thiophene ring attacks the Vilsmeier reagent, and subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product.[9]

Caption: Synthesis Workflow via Vilsmeier-Haack Reaction

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established principles of the Vilsmeier-Haack reaction.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the chilled DMF. Maintain stirring at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2,3-dibromothiophene (1.0 eq) in a minimal amount of an appropriate solvent (e.g., DMF or a chlorinated solvent) and add it to the dropping funnel.

-

Reaction: Add the substrate solution dropwise to the Vilsmeier reagent, ensuring the internal temperature does not rise above 5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of an aqueous base (e.g., sodium acetate or sodium hydroxide solution) until the pH is ~7.

-

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure aldehyde.

Key Reactions and Synthetic Utility

The true value of this compound lies in the differential reactivity of its functional groups, allowing for sequential and regioselective modifications.

Reactions of the Aldehyde Group: The Horner-Wadsworth-Emmons (HWE) Reaction

The aldehyde functionality is a prime site for olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the standard Wittig reaction for creating α,β-unsaturated esters and other electron-deficient alkenes.[10][11]

Mechanistic Insight: The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide.[10][12] This carbanion is generated by deprotonating a phosphonate ester with a suitable base (e.g., NaH). The carbanion then undergoes a nucleophilic attack on the aldehyde carbonyl, forming an oxaphosphetane intermediate. This intermediate rapidly eliminates a water-soluble phosphate byproduct to form the alkene.[11][12] The reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, a key advantage for stereocontrol.[10][11]

Caption: Horner-Wadsworth-Emmons (HWE) Reaction Mechanism

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

-

Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Carbanion Formation: Cool the suspension to 0 °C. Add the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.05 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Aldehyde Addition: Re-cool the mixture to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC), typically 2-12 hours.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via silica gel column chromatography to obtain the desired alkene.

Reactions of the Bromo Groups: Suzuki-Miyaura Cross-Coupling

The two bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[13] The Suzuki-Miyaura coupling, which pairs an organoboron species (boronic acid or ester) with an organic halide, is particularly powerful due to its mild reaction conditions, functional group tolerance, and the non-toxic nature of its byproducts.[14][15]

Mechanistic Insight & Regioselectivity: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[14][16] The cycle consists of three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid.[16]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

A key advantage of this compound is the potential for regioselective and even one-pot double Suzuki couplings.[4] The electronic differences between the C4 and C5 positions can be exploited to control the reaction sequence. Furthermore, careful control of reaction conditions, particularly minimizing the amount of water, is crucial to prevent competitive dehalogenation (protodebromination), a common side reaction.[4][17]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbase.com [molbase.com]

- 3. 4,5-Dibromo-thiophene-2-carbaldehyde [oakwoodchemical.com]

- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.be [fishersci.be]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Yoneda Labs [yonedalabs.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. benchchem.com [benchchem.com]

Spectroscopic Characterization of 4,5-Dibromothiophene-2-carbaldehyde: A Technical Guide

Introduction

4,5-Dibromothiophene-2-carbaldehyde is a pivotal heterocyclic building block in organic synthesis, particularly valued in the development of conductive polymers, advanced materials, and pharmaceutical intermediates. Its rigid thiophene core, substituted with two bromine atoms and an aldehyde functional group, offers multiple reaction sites for further chemical modification, such as Suzuki-Miyaura cross-coupling reactions.

Accurate and unambiguous structural confirmation of this compound is paramount to ensure the integrity of subsequent research and development. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound (CAS No: 38071-22-6, Molecular Formula: C₅H₂Br₂OS, Molecular Weight: 269.94 g/mol ).[1] We will delve into the theoretical underpinnings and expected outcomes for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers with a comprehensive framework for its characterization.

Molecular Structure and Spectroscopic Implications

The substitution pattern of the thiophene ring is the most critical structural feature to confirm. The presence of bromine atoms at the 4- and 5-positions and the carbaldehyde group at the 2-position leaves only one proton on the thiophene ring, at the 3-position. This unique arrangement dictates the simplicity of the ¹H NMR spectrum and the distinct chemical shifts in the ¹³C NMR spectrum.

// Atom nodes S1 [label="S", pos="0,0.8!"]; C2 [label="C2", pos="-1.1,0.2!"]; C3 [label="C3", pos="-0.7,-0.9!"]; C4 [label="C4", pos="0.7,-0.9!"]; C5 [label="C5", pos="1.1,0.2!"];

// Substituent nodes CHO_C [label="C", pos="-2.2,0.8!"]; CHO_H [label="H", fontcolor="#EA4335", pos="-2.2,1.5!"]; CHO_O [label="O", pos="-3.0,0.3!"]; H3 [label="H3", fontcolor="#34A853", pos="-1.3,-1.5!"]; Br4 [label="Br", fontcolor="#4285F4", pos="1.3,-1.5!"]; Br5 [label="Br", fontcolor="#4285F4", pos="2.2,0.2!"];

// Bonds S1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- S1; C2 -- CHO_C; CHO_C -- CHO_H; CHO_C -- CHO_O [label="=", style=bold]; C3 -- H3; C4 -- Br4; C5 -- Br5; }

Caption: Structure of this compound with atom numbering.¹H NMR Spectroscopy: The Lone Proton

Expertise & Experience: The most telling feature in the ¹H NMR spectrum of this compound is its simplicity. Due to the substitution pattern, only two signals are expected in the aromatic/aldehyde region: one for the aldehyde proton and one for the single remaining thiophene ring proton.

-

Aldehyde Proton (CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the C=O bond. It will appear as a sharp singlet significantly downfield, typically in the range of δ 9.8-10.2 ppm .[2]

-

Thiophene Proton (H3): This is the sole proton on the heterocyclic ring. It will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent aldehyde group and the bromine atoms. A predicted chemical shift is in the range of δ 7.5-7.8 ppm .

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) |

| Thiophene (H3) | 7.5 - 7.8 | Singlet (s) |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: A proton-decoupled ¹³C NMR spectrum will provide five distinct signals, one for each carbon atom in the molecule, confirming the absence of molecular symmetry. The chemical shifts are diagnostic of the electronic environment of each carbon.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of δ 180-185 ppm .[2]

-

Thiophene Ring Carbons:

-

C2: This carbon, bonded to the electron-withdrawing aldehyde group, will be found around δ 142-146 ppm .

-

C3: Bonded to the single ring proton, this carbon is expected in the aromatic region, likely around δ 135-139 ppm .

-

C4 & C5: These carbons are directly attached to the electronegative bromine atoms, which deshields them. However, heavy-atom effects can sometimes cause unexpected shifts. They are predicted to appear in the δ 115-125 ppm range. The specific assignment of C4 vs. C5 would require advanced 2D NMR techniques (like HMBC), but their presence in this region is a key indicator.

-

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 180 - 185 |

| C2 | 142 - 146 |

| C3 | 135 - 139 |

| C4 / C5 | 115 - 125 |

| C5 / C4 | 115 - 125 |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Trustworthiness: IR spectroscopy serves as a rapid and reliable method to verify the presence of key functional groups. The spectrum is expected to be dominated by a very strong, sharp absorption corresponding to the aldehyde C=O stretch.

-

C=O Stretch: A strong, sharp peak between 1670-1700 cm⁻¹ is the definitive signature of the conjugated aldehyde carbonyl group. For thiophene-2-carbaldehyde itself, this peak appears around 1665 cm⁻¹.[3] Bromine substitution may shift this value slightly.

-

C-H Stretches:

-

Aromatic/Vinyl C-H stretch from the H3 proton will appear as a weak to medium peak just above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ .

-

Aldehyde C-H stretch will manifest as two characteristic weak to medium peaks, one around 2820-2880 cm⁻¹ and another around 2720-2780 cm⁻¹ . The presence of both is a strong confirmation of the aldehyde group.

-

-

C=C Stretch: Thiophene ring C=C stretching vibrations will show medium intensity peaks in the 1400-1550 cm⁻¹ region.

-

C-Br Stretch: Absorptions corresponding to the C-Br bonds are expected in the fingerprint region, typically below 700 cm⁻¹ .

Data Summary: Predicted Key IR Absorptions

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1670 - 1700 | Strong |

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak-Med |

| Thiophene Ring | C-H Stretch | 3050 - 3100 | Weak-Med |

| Thiophene Ring | C=C Stretch | 1400 - 1550 | Medium |

| Bromo-Thiophene | C-Br Stretch | < 700 | Medium |

Mass Spectrometry: Confirming Molecular Weight and Halogenation

Authoritative Grounding: Mass spectrometry provides the molecular weight and crucial information about the elemental composition, particularly the presence of bromine.

-

Molecular Ion Peak (M⁺): The key feature will be the molecular ion cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. For a molecule with two bromine atoms, the mass spectrum will exhibit a characteristic triplet pattern for the molecular ion:

-

[M]⁺: Contains two ⁷⁹Br isotopes. (e.g., at m/z 268, based on C₅H₂⁷⁹Br₂OS)

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br. This peak will be approximately twice the intensity of the [M]⁺ peak. (e.g., at m/z 270)

-

[M+4]⁺: Contains two ⁸¹Br isotopes. This peak will be approximately the same intensity as the [M]⁺ peak. (e.g., at m/z 272) This 1:2:1 intensity ratio is an unmistakable signature for a dibrominated compound.

-

-

Fragmentation: Common fragmentation pathways would involve the loss of a bromine atom ([M-Br]⁺), the aldehyde proton ([M-H]⁺), or the entire formyl group ([M-CHO]⁺). Each of these fragment ions would still exhibit the characteristic isotopic pattern of the remaining bromine atom(s).

Data Summary: Predicted Mass Spectrometry Fragments

| Ion | Description | Predicted m/z (using ⁷⁹Br/⁸¹Br) | Isotopic Pattern |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 268 / 270 / 272 | ~1:2:1 |

| [M-Br]⁺ | Loss of one Bromine atom | 189 / 191 | ~1:1 |

| [M-CHO]⁺ | Loss of the formyl group | 239 / 241 / 243 | ~1:2:1 |

Experimental Protocols & Workflow

Trustworthiness: The following protocols describe self-validating systems for acquiring high-quality spectroscopic data.

subgraph "cluster_0" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; node [style=filled, fillcolor="#FFFFFF"]; Sample [label="Sample of\nthis compound"]; }

subgraph "cluster_1" { label = "Data Acquisition"; style=filled; color="#FFFFFF"; NMR [label="NMR\n(¹H, ¹³C)"]; IR [label="ATR-FTIR"]; MS [label="GC-MS or Direct Inlet"]; }

subgraph "cluster_2" { label = "Data Analysis & Integration"; style=filled; color="#FFFFFF"; Analysis [label="Spectral Interpretation"]; Integration [label="Structure Confirmation"]; }

Sample -> {NMR, IR, MS} [lhead=cluster_1]; {NMR, IR, MS} -> Analysis; Analysis -> Integration; }

Caption: General workflow for the spectroscopic characterization of a chemical compound.Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Perform standard instrument shimming to optimize magnetic field homogeneity. Lock the spectrometer on the deuterium signal of the CDCl₃.

-

¹H NMR Acquisition: Acquire a ¹H spectrum using a standard pulse sequence. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Set the spectral width to cover a range from -1 to 12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Set the spectral width to cover a range from 0 to 220 ppm.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ triplet center peak to δ 77.16 ppm.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Label the significant peaks.

Protocol 3: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: For a volatile solid, a direct insertion probe or Gas Chromatography (GC) inlet can be used. For GC-MS, dissolve a small amount of sample in a suitable solvent (e.g., dichloromethane) and inject it onto the GC column.

-

Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400, to ensure detection of the molecular ion cluster and significant fragments.

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion cluster and verify its m/z values and isotopic distribution pattern (1:2:1). Propose structures for the major fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the integration of data from multiple techniques. The predicted ¹H NMR spectrum is characterized by its simplicity, showing only two singlets. The ¹³C NMR spectrum confirms the five unique carbon environments. IR spectroscopy provides definitive evidence for the aldehyde functional group, while mass spectrometry confirms the molecular weight and the presence of two bromine atoms through its characteristic 1:2:1 isotopic cluster. Together, these techniques provide a robust and self-validating analytical package for the unambiguous structural elucidation of this important synthetic intermediate.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Zhang, Y., Jiang, X., Wang, J.-M., Chen, J.-L., & Zhu, Y.-M. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4,5-Dibromo-thiophene-2-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b) diethylenetriamine, and (c) the N3S2 ligand. (d) DFT-IR theoretical spectrum of the N3S2 ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]

Sources

molecular structure of 4,5-Dibromothiophene-2-carbaldehyde

An In-Depth Technical Guide to the Molecular Structure and Utility of 4,5-Dibromothiophene-2-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized organosulfur compound of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a thiophene ring substituted with two bromine atoms and a reactive aldehyde group, provides a versatile platform for constructing complex molecular architectures. The bromine atoms at the 4- and 5-positions serve as strategic handles for cross-coupling reactions, enabling the introduction of diverse substituents, while the aldehyde group at the 2-position offers a gateway for a wide array of classical carbonyl chemistries. This guide provides a detailed exploration of its molecular structure, synthesis, spectroscopic characterization, and its applications as a pivotal intermediate.

Molecular Structure and Physicochemical Properties

The core of the molecule is a five-membered aromatic thiophene ring. The key functional groups are strategically positioned: an electrophilic aldehyde group at the C2 position and two bromine atoms at the C4 and C5 positions. This substitution pattern dictates the molecule's reactivity and electronic properties.

Below is a diagram illustrating the .

An In-depth Technical Guide to the Synthesis of 4,5-Dibromothiophene-2-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for obtaining 4,5-dibromothiophene-2-carbaldehyde, a pivotal building block in the fields of medicinal chemistry, organic electronics, and materials science. We will delve into the primary synthetic routes, focusing on the selection of starting materials and the underlying chemical principles. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to facilitate informed decisions in a laboratory setting.

Introduction: The Significance of this compound

This compound is a highly functionalized heterocyclic compound. Its structure, featuring a thiophene ring substituted with two bromine atoms and an aldehyde group, offers multiple reactive sites for further chemical transformations. The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse aryl or alkyl substituents.[1][2] The aldehyde group serves as a versatile handle for forming Schiff bases, undergoing Wittig reactions, or being converted into other functional groups.

This trifunctional nature makes this compound a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), organic light-emitting diode (OLED) materials, and conductive polymers.[3] A robust and efficient synthesis of this compound is therefore of paramount importance. This guide will explore the most common and effective starting materials and their conversion to the target molecule.

Synthetic Strategies: A Tale of Two Precursors

The synthesis of this compound can be approached from two principal starting materials: the direct bromination of 2-thiophenecarboxaldehyde or the formylation of a pre-brominated thiophene derivative. The choice between these routes depends on factors such as starting material availability, desired scale, and tolerance for potential side products.

Route A: Direct Bromination of 2-Thiophenecarboxaldehyde

This approach is conceptually straightforward, involving the direct electrophilic bromination of commercially available 2-thiophenecarboxaldehyde.

Principle and Mechanistic Considerations: The aldehyde group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution. However, the sulfur atom in the thiophene ring is a strong activator, making the reaction feasible. The directing effect of the aldehyde group would typically favor substitution at the 4- and 5-positions. The challenge lies in achieving selective dibromination at the 4- and 5-positions without significant side reactions, such as over-bromination or oxidation of the aldehyde.

Experimental Protocol: To be developed based on further specific literature procedures for this direct bromination. While this route is plausible, formylation of a pre-brominated thiophene is more commonly cited for its regiochemical control.

Route B: Formylation of 3,4-Dibromothiophene

This is a widely adopted and reliable method that offers excellent regiochemical control. The synthesis begins with 3,4-dibromothiophene, which is then formylated at the C2 position.

Principle and Mechanistic Considerations: The formylation of 3,4-dibromothiophene is typically achieved via two primary methods: the Vilsmeier-Haack reaction or through lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

-

Vilsmeier-Haack Reaction: This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide (commonly DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4][5][6] The electron-rich thiophene ring attacks this electrophile, leading to the introduction of a formyl group precursor, which is then hydrolyzed during workup to yield the aldehyde.[5][7][8] This method is advantageous as it uses relatively inexpensive reagents and is scalable.

-

Lithiation-Formylation: This method involves the deprotonation of 3,4-dibromothiophene at the most acidic position (C2) using a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (typically -78 °C).[9][10] The resulting aryllithium intermediate is a potent nucleophile that readily reacts with an electrophilic formylating agent like DMF to furnish the desired aldehyde after aqueous workup.[9][11] This approach offers high regioselectivity due to the directed ortho-metalation principle.

Workflow for Route B (Vilsmeier-Haack):

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol (Vilsmeier-Haack Formylation): [4]

-

Vilsmeier Reagent Formation: In a dry, three-necked flask under an inert atmosphere (e.g., argon), cool N,N-Dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) while maintaining the temperature at 0 °C. Stir the mixture for 15-30 minutes.

-

Addition of Substrate: Dissolve 3,4-dibromothiophene (1.0 eq) in a minimal amount of anhydrous solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and water. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extraction and Purification: Extract the aqueous mixture multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.[2]

Workflow for Route B (Lithiation-Formylation):

Caption: Lithiation-Formylation Workflow.

Data Presentation and Comparison

| Parameter | Route A (Direct Bromination) | Route B (Vilsmeier-Haack) | Route B (Lithiation-Formylation) |

| Starting Material | 2-Thiophenecarboxaldehyde | 3,4-Dibromothiophene | 3,4-Dibromothiophene |

| Key Reagents | Brominating agent (e.g., Br₂, NBS) | DMF, POCl₃ | n-BuLi, DMF |

| Regioselectivity | Potentially lower; risk of isomers | High | Very High |

| Reaction Conditions | Varies; often requires careful control | Mild (0 °C to RT) | Cryogenic (-78 °C) |

| Scalability | Moderate | Good | Moderate; requires strict anhydrous conditions |

| Key Advantages | Fewer steps if selective | Cost-effective, good yields | Excellent selectivity |

| Key Disadvantages | Risk of over-bromination and side reactions | Use of corrosive POCl₃ | Requires cryogenic temperatures and handling of pyrophoric reagents |

Purification and Characterization

The final product, this compound, is typically a white to yellow solid.[12] Purification is most commonly achieved through recrystallization or silica gel column chromatography.

Characterization:

-

Appearance: White to cream or yellow powder.[12]

-

Melting Point: 77.5-83.5 °C.[12]

-

¹H NMR: Expected signals include a singlet for the aldehyde proton (around 9.8-10.0 ppm) and a singlet for the thiophene proton at the C3 position.

-

¹³C NMR: Expected signals for the aldehyde carbonyl carbon, and the four thiophene carbons, two of which are bromine-bearing.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Conclusion

The synthesis of this compound is most reliably and selectively achieved through the formylation of 3,4-dibromothiophene. The Vilsmeier-Haack reaction represents a robust and scalable method suitable for general laboratory use. For applications requiring the highest purity and regioselectivity, the lithiation-formylation route is an excellent, albeit more technically demanding, alternative. The choice of synthetic route should be guided by the specific requirements of the research, available equipment, and scale of the reaction. This versatile building block will undoubtedly continue to play a crucial role in the advancement of materials science and medicinal chemistry.

References

-

Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

-

Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14699-14713. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Patil, S. D., & Devan, S. S. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 6(8), 3169-3184. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Schall, A., & Reiser, O. (2008). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis, 25, 75-104. [Link]

-

Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for Indole C3-Formylation. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4,5-Dibromo-thiophene-2-carbaldehyde. Retrieved from [Link]

-

Khan, I., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Journal of Chemistry, 2020, 8878535. [Link]

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]

- Google Patents. (1989). Process for preparing thiophene derivatives.

-

ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

-

ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. Retrieved from [Link]

- Google Patents. (2012). Synthesis method of 2-thiophenecarboxaldehyde.

-

Organic Syntheses. (n.d.). 2-thenaldehyde. Retrieved from [Link]

-

MDPI. (2021). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 26(21), 6485. [Link]

-

Semantic Scholar. (n.d.). Preparation of Some Brominated Thieno[2,3-b]thiophenes and Thieno[3,2-b]thiophenes. Retrieved from [Link]

-

ResearchGate. (2025). The bromodecarboxylation of thiophenecarboxylic acids. Retrieved from [Link]

Sources

- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. Formylation - Common Conditions [commonorganicchemistry.com]

- 12. 4,5-Dibromothiophene-2-carboxaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

4,5-Dibromothiophene-2-carbaldehyde safety and hazards

An In-Depth Technical Guide to the Safety and Hazards of 4,5-Dibromothiophene-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound frequently utilized as a versatile building block in organic synthesis. Its thiophene core, functionalized with both bromine atoms and an aldehyde group, makes it a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science. However, its chemical reactivity and structure necessitate a thorough understanding of its potential hazards to ensure safe handling and use in a laboratory setting. This guide provides a comprehensive overview of the safety, hazards, and handling protocols for this compound (CAS No: 38071-22-6).[1][2]

Section 1: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with chemical substances. For this compound, the classification indicates moderate but significant health risks that demand careful management.

The compound is assigned the "Warning" signal word.[1][3] This signifies that while the substance is hazardous, the risks are less severe than those associated with compounds assigned the "Danger" signal word. The identified hazards are specific to irritation of the skin, eyes, and respiratory system.[1][3]

Table 1: GHS Hazard Classification

| GHS Classification | Hazard Code | Hazard Statement |

|---|---|---|

| Skin Irritation, Category 2 | H315 | Causes skin irritation.[1][3] |

| Eye Irritation, Category 2 | H319 | Causes serious eye irritation.[1][3] |

| Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory System) | H335 | May cause respiratory irritation.[1][3] |

Expert Insight: The causality behind these classifications lies in the chemical nature of the compound. The aldehyde group can be reactive, and the overall electrophilic nature of the aromatic ring, enhanced by the two bromine atoms, can lead to interactions with biological macromolecules in the skin, eyes, and mucous membranes of the respiratory tract, triggering an irritation response. Researchers should not underestimate these "warning" level hazards, as repeated or significant exposure can lead to chronic issues or severe discomfort.

Section 2: Toxicological Profile

The primary toxicological concerns for this compound are its irritant properties upon direct contact.

-

Routes of Exposure: The main routes of occupational exposure are inhalation of the powder, direct skin contact, and eye contact.[4] Ingestion is less likely in a controlled lab setting but remains a potential route of exposure.[4]

-

Skin Irritation: Direct contact with the solid powder or solutions containing the compound can cause redness, itching, and inflammation.[1][3] It is classified as hazardous in case of skin contact (irritant, permeator).[4]

-

Eye Irritation: The compound is a serious eye irritant.[1][3] Contact can cause significant pain, redness, and watering of the eyes. Prolonged contact without immediate and thorough rinsing could lead to more severe eye damage.

-

Respiratory Irritation: Inhalation of airborne dust can irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath.[1][3]

It is crucial to note that the toxicological properties of this specific compound have not been fully investigated.[7] Therefore, it should be handled with the assumption that it may have other, as-yet-unidentified, adverse health effects.

Section 3: Safe Handling and Engineering Controls

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential for safely handling this compound.

Engineering Controls

-

Ventilation: All handling of the solid powder, including weighing and transfers, must be performed in a certified chemical fume hood to prevent inhalation of dust.[3] The laboratory should have adequate general ventilation to keep airborne concentrations of vapors or dusts low.[4]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and proximal to the workstation where the chemical is handled.[4][7]

Detailed Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment, including spatulas, weigh boats, and reaction vessels, inside the hood.

-

Weighing: Tare the balance with a clean weigh boat. Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula. Avoid creating dust by performing transfers slowly and deliberately.

-

Transfer: Promptly transfer the weighed solid to the reaction vessel. If dissolving in a solvent, add the solvent to the solid within the fume hood.

-

Post-Handling: Tightly cap the storage container. Decontaminate the spatula and weigh boat or dispose of them as hazardous waste according to institutional protocols. Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning material. Wash hands thoroughly after handling is complete.

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier of protection and is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][5] | Protects against airborne dust particles and accidental splashes. |

| Hand | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[8] | Prevents skin contact and irritation. Use proper glove removal technique to avoid contaminating skin.[8] |

| Body | A laboratory coat. For larger quantities, consider impervious clothing.[3][4] | Protects skin and personal clothing from contamination. |

| Respiratory | Not required under normal conditions if handled within a functioning fume hood.[4] If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH/MSHA approved respirator with a particulate filter is necessary.[5] | Prevents respiratory tract irritation from dust inhalation. |

Section 5: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

-